Cupric citrate

Description

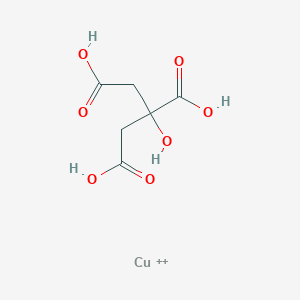

Structure

2D Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium. ... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively. Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine. |

|---|---|

Numéro CAS |

10402-15-0 |

Formule moléculaire |

C6H5CuO7- |

Poids moléculaire |

252.65 g/mol |

Nom IUPAC |

copper;2-(carboxymethyl)-2-oxidobutanedioate |

InChI |

InChI=1S/C6H7O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);/q-1;+2/p-2 |

Clé InChI |

ANIGJPSKHKFUNC-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2] |

SMILES canonique |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2] |

Point d'ébullition |

Decomposes (NTP, 1992) Decomposes |

Color/Form |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |

Densité |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |

Point d'éclair |

100 °C |

melting_point |

307 °F (anhydrous) (NTP, 1992) 153 °C |

Description physique |

Green to blue crystals or powder; [MSDSonline] |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

141633-96-7 |

Solubilité |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |

Origine du produit |

United States |

Foundational & Exploratory

What are the chemical properties of cupric citrate?

An In-depth Technical Guide to the Chemical Properties of Cupric Citrate

Introduction

This compound, also known as copper(II) citrate, is an ionic compound formed between copper ions and citrate ions. It is utilized in various fields, including as an antiseptic, an astringent, a component in antioxidant lubricating oils, and a nutritional supplement in animal feed due to its high bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a green or bluish-green, odorless crystalline powder.[1][4] There is some discrepancy in the reported literature regarding its precise molecular formula, which is likely attributable to the different coordination complexes that can form between copper (II) and the tribasic citrate anion. The most commonly cited formulas are dicopper citrate (Cu₂C₆H₄O₇) and tricopper dicitrate (Cu₃(C₆H₅O₇)₂). The tricopper dicitrate formula is considered more chemically plausible as it aligns with the trivalent nature of the citrate ion.[5] The compound also exists in various hydrated forms, most commonly as a hemipentahydrate or trihydrate.[5][6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Cu₃O₁₄ (Tricopper dicitrate) | [5][7] |

| C₆H₄Cu₂O₇ (Dicopper citrate) | [8] | |

| Molecular Weight | 568.85 g/mol (Tricopper dicitrate) | [5][7] |

| 315.18 g/mol (Dicopper citrate) | [8] | |

| Appearance | Green or bluish-green crystalline powder | [1][4] |

| State at STP | Solid | [9] |

| Odor | Odorless | [1] |

| Melting Point | Decomposes. Hydrate loses water at ~100°C. | [5][7][10] |

| Boiling Point | 309.6°C (rough estimate, decomposes) | [4][7] |

| Water Solubility | Slightly soluble | [5][7] |

| Other Solvents | Soluble in ammonia, dilute acids, and alkaline citrate solutions. | [4][5][7][10] |

Stability and Decomposition

This compound exhibits predictable thermal decomposition behavior. The hydrated salt, which is typically seafoam green, loses its water of crystallization at approximately 100°C, transforming into the sky-blue anhydrous form.[5][11][12]

Upon stronger heating, the compound decomposes. The copper(II) ions are reduced by the citrate ions, forming very fine particles of metallic copper.[12][13] In the presence of atmospheric oxygen, these highly reactive copper nanoparticles are readily oxidized to black copper(II) oxide, a process that releases heat and can sustain the decomposition reaction.[13] If the decomposition is carried out under vacuum, the resulting metallic copper residue can be pyrophoric.[5]

Thermal Decomposition Pathway

The logical flow of the thermal decomposition process is illustrated below.

Reactivity and Chelation

Citric acid is an excellent chelating agent, capable of binding metal ions at multiple points.[14][15] The citrate ion typically forms a stable chelate complex with the copper(II) ion, involving its three carboxylate groups. This chelation is fundamental to its properties and applications, such as its use in Benedict's solution, where the citrate complexes with Cu²⁺ ions to keep them soluble in an alkaline medium, preventing the precipitation of cupric hydroxide.[16] This allows the copper ions to remain available to act as a mild oxidizing agent for detecting reducing sugars.

Copper Chelation by Citrate

The diagram below illustrates the chelation of a copper(II) ion by a citrate molecule.

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound via precipitation from aqueous solutions of copper(II) sulfate and sodium citrate.[5][13]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirring

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Solutions: Prepare separate hot aqueous solutions of copper(II) sulfate and sodium citrate. For example, dissolve 25g of CuSO₄·5H₂O in 100 mL of water and 29.4g of Na₃C₆H₅O₇·2H₂O in 100 mL of water.

-

Heat Solutions: Heat both solutions to near boiling (approx. 90-95°C) with stirring.[12]

-

Precipitation: While stirring vigorously, slowly add the hot sodium citrate solution to the hot copper(II) sulfate solution. A greenish-blue precipitate of this compound will form.[13] Heating accelerates the reaction and yields a finely-divided product.[5]

-

Digestion: Allow the mixture to cool to room temperature while stirring to ensure complete precipitation.

-

Filtration: Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate on the filter paper with deionized water to remove soluble impurities like sodium sulfate, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the resulting turquoise powder in a drying oven at a temperature below 100°C (e.g., 60-70°C) for 24 hours to obtain the hydrated this compound.[13]

Synthesis Workflow

Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] For this compound, DSC can be used to determine the temperature and enthalpy of dehydration and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Analysis: The resulting thermogram is analyzed. An endothermic peak around 100°C would correspond to the loss of water of hydration.[5][12] Sharp exothermic peaks at higher temperatures would indicate the decomposition of the anhydrous citrate.[18] The area under these peaks is proportional to the enthalpy change of the transition.

References

- 1. This compound | 10402-15-0 [chemicalbook.com]

- 2. Copper citrate | 866-82-0 [chemicalbook.com]

- 3. This compound supplementation improves growth performance, nutrient utilization, antioxidant capacity, and intestinal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 10402-15-0,this compound | lookchem [lookchem.com]

- 5. Copper citrate - Sciencemadness Wiki [sciencemadness.org]

- 6. cphi-online.com [cphi-online.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H4Cu2O7 | CID 14454876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 10402-15-0 [chemicalbook.com]

- 10. This compound | 10402-15-0 [m.chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Citric acid - Wikipedia [en.wikipedia.org]

- 15. Chelation - Wikipedia [en.wikipedia.org]

- 16. unacademy.com [unacademy.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide: Synthesis and Structural Characterization of Copper (II) Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of copper (II) citrate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and key structural data to support further research and application of this compound.

Synthesis of Copper (II) Citrate

Copper (II) citrate can be synthesized through various methods, primarily involving the reaction of a copper (II) salt with citric acid or a citrate salt in an aqueous solution. The most common methods are precipitation reactions. Hydrothermal synthesis is also employed for the preparation of crystalline copper (II) citrate.

Experimental Protocols

Method 1: Reaction of Copper (II) Sulfate with Sodium Citrate

This method relies on the precipitation of copper (II) citrate from an aqueous solution of copper (II) sulfate and trisodium citrate. The hydrated form, often a pentahydrate, is typically produced.

-

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

-

Procedure:

-

Prepare a solution of trisodium citrate dihydrate by dissolving 2.94 g (0.01 mol) in a minimum amount of deionized water in a 100 cm³ conical flask.

-

Prepare a solution of copper (II) sulfate pentahydrate by dissolving 3.75 g (0.015 mol) in a minimum amount of deionized water in a separate 100 cm³ conical flask.

-

Mix the two solutions. A precipitate of copper (II) citrate should form. If no immediate precipitation occurs, the mixture can be left to stand overnight.

-

Collect the precipitate by suction filtration.

-

Wash the precipitate with deionized water and dry it at room temperature.

-

Method 2: Reaction of Copper (II) Acetate with Citric Acid

This alternative precipitation method involves the reaction of copper (II) acetate with citric acid.

-

Materials:

-

Copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Deionized water

-

-

Procedure:

-

Dissolve 3.0 g (0.015 mol) of copper (II) acetate monohydrate in 30 cm³ of deionized water.

-

In a separate flask, dissolve 2.1 g (0.01 mol) of citric acid monohydrate in a minimum amount of deionized water.

-

Mix the two solutions.

-

Cover the mixture and allow it to stand overnight to facilitate precipitation.

-

Filter the precipitate, wash with deionized water, and dry at room temperature.

-

Method 3: Hydrothermal Synthesis

Hydrothermal synthesis is utilized to obtain well-defined crystalline structures of copper (II) citrate.

-

Materials:

-

Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Deionized water

-

-

Procedure:

-

Prepare a clear solution by dissolving 8.2 mmol of copper (II) nitrate trihydrate and 6.8 mmol of citric acid monohydrate in 21.3 ml of deionized water.[1]

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the autoclave in a convection oven at 120 °C for 48 hours.[1]

-

Allow the autoclave to cool to room temperature.

-

Collect the resulting crystals, wash with deionized water, and air dry.[1]

-

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of Copper (II) Citrate.

Structural Characterization

The structural elucidation of copper (II) citrate is crucial for understanding its chemical properties and potential applications. A combination of analytical techniques is employed for a comprehensive characterization.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the coordination environment of the copper (II) ion. Copper (II) citrate is known to exist in different hydrated forms, most notably as a monohydrate and a dihydrate.

The crystal structure of copper (II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O) has been solved from powder diffraction data.[1] It crystallizes in a monoclinic system. The structure is a three-dimensional coordination polymer.[1] In this structure, the citrate ligand is deprotonated at all three carboxyl groups as well as the hydroxyl group, leading to a citrate⁴⁻ anion.[1] Each copper atom is pentacoordinated, adopting a distorted square pyramidal geometry.[1]

Table 1: Crystallographic Data for Copper (II) Citrate Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄O₇Cu₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.133(2) |

| b (Å) | 6.220(1) |

| c (Å) | 14.936(3) |

| β (°) | 106.94(3) |

| Volume (ų) | 900.8(3) |

Data sourced from Palčić et al. (2013)[1]

Due to the complexity and polymeric nature of copper (II) citrate, a detailed table of individual bond lengths and angles is extensive. For specific atomic coordinates and a full list of bond lengths and angles, it is recommended to refer to the Crystallographic Information File (CIF) from relevant publications. The coordination of the citrate to two copper atoms is a key feature, with the alkoxide of the citrate bridging the two copper centers.[1]

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of copper (II) citrate shows characteristic absorption bands for the carboxylate groups and hydroxyl groups. The coordination of the citrate ligand to the copper (II) ion results in shifts in the characteristic vibrational frequencies of the carboxylate groups.

The spectrum typically exhibits a broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibrations of water molecules and the hydroxyl group of the citrate ligand.[2] The strong absorptions in the 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹ regions are attributed to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups (COO⁻), respectively. The peak around 1558 cm⁻¹ is considered characteristic of copper citrate formation.[2]

Table 2: Key FTIR Absorption Bands for Copper (II) Citrate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 (broad) | ν(O-H) of water and hydroxyl group |

| ~3000 | ν(C-H) |

| ~1558 | νₐₛ(COO⁻) - Asymmetric stretching of carboxylate |

| ~1400 | νₛ(COO⁻) - Symmetric stretching of carboxylate |

Note: The exact peak positions may vary slightly depending on the hydration state and sample preparation.

2.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of copper (II) citrate in an aqueous solution is sensitive to the pH of the solution, which influences the formation of different complex species. As the pH increases from acidic to neutral, a blue shift in the absorption maximum is observed, typically from around 820 nm to 760 nm.[3][4] This shift is indicative of changes in the coordination environment of the Cu²⁺ ion as the citrate ligand deprotonates and coordinates more strongly.[3][4] These absorption bands are characteristic of d-d transitions of the copper (II) ion in a distorted octahedral or square pyramidal coordination environment.[3]

Table 3: pH-Dependent UV-Vis Absorption of Copper (II)-Citrate Complexes

| pH | λₘₐₓ (nm) |

|---|---|

| 2.29 | ~820 |

| 5.15 | ~760 |

Data represents the trend of blue shift with increasing pH.[3][4]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of copper (II) citrate. When heated, the hydrated forms of copper (II) citrate first lose water molecules. At higher temperatures, the anhydrous copper (II) citrate decomposes. The decomposition of the citrate ligand is an exothermic process that results in the formation of copper metal or copper oxide, depending on the atmosphere. In an inert atmosphere, metallic copper is the likely final product, while in the presence of air, copper (II) oxide is formed. The decomposition of the hydrated form to the anhydrous form can be observed by a color change from green to blue upon heating.[4]

Characterization Workflow Diagram

References

In-Depth Technical Guide to the Thermal Decomposition of Cupric Citrate and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cupric citrate, a process of significant interest in various fields, including materials science and catalysis. This document details the multi-stage decomposition process, identifies the resulting solid and gaseous byproducts, and presents available quantitative data from thermal analysis techniques. Furthermore, it outlines detailed experimental protocols for the characterization of this process and presents a probable mechanistic pathway for the degradation of the citrate ligand.

Introduction

This compound, the copper(II) salt of citric acid, is a compound that has garnered attention for its applications in various chemical syntheses. Its thermal decomposition is a key process for the generation of copper-based materials, such as metallic copper nanoparticles and copper oxides, which are valuable in catalysis, as antimicrobial agents, and in the manufacturing of electronic components. A thorough understanding of the decomposition pathway, the nature of the byproducts, and the quantitative aspects of the process is crucial for the controlled synthesis of materials with desired properties.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that is highly dependent on the experimental conditions, particularly the atmospheric environment (inert or oxidative) and the heating rate. The general pathway involves dehydration followed by the decomposition of the anhydrous salt.

Dehydration

Hydrated this compound, the common form of the salt, initially undergoes dehydration upon heating. This process typically occurs at relatively low temperatures, around 100°C, and results in the loss of water molecules of crystallization.[1] The color of the salt often changes from a greenish-blue to a sky-blue anhydrous form during this stage.

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes at higher temperatures. This stage involves the reduction of copper(II) ions to metallic copper, with the citrate ligand acting as the reducing agent.[2] The solid residue of this stage is primarily finely divided metallic copper.

In an inert atmosphere or under vacuum: The primary solid product is metallic copper. When this finely powdered copper is exposed to air at room temperature, it can be pyrophoric, meaning it spontaneously ignites.

In an oxidative atmosphere (e.g., air): The metallic copper formed during the decomposition is readily oxidized to copper(II) oxide (CuO).[2] This oxidation is an exothermic process and can be observed in thermal analysis.

Byproducts of Thermal Decomposition

The decomposition of the citrate ligand results in the evolution of a mixture of gaseous byproducts. While specific quantitative data for this compound is scarce in the literature, analysis of the decomposition of citric acid and other metal citrates provides insight into the likely gaseous products.

Gaseous Byproducts

The fragmentation of the citrate molecule is a complex process that can lead to the formation of various volatile organic compounds and inorganic gases. The principal decomposition pathways of citric acid suggest the formation of acetone, acetic acid, and propene, along with carbon dioxide (CO2) and water (H2O). Therefore, the gaseous byproducts from this compound decomposition are expected to include:

-

Carbon Dioxide (CO₂): A major byproduct from the decarboxylation of the citrate ligand.

-

Water (H₂O): Formed from the combustion of organic fragments in an oxidative atmosphere and also from dehydration.

-

Carbon Monoxide (CO): May be formed, especially under conditions of incomplete combustion.

-

Acetone and other ketones: Resulting from the fragmentation of the citrate backbone.

-

Aconitic acid: An intermediate that can form from the dehydration of citric acid.

Solid Byproducts

The primary solid byproducts are:

-

Metallic Copper (Cu): The main solid product in an inert atmosphere.

-

Copper(II) Oxide (CuO): The final solid product in an oxidative atmosphere.

Quantitative Data

Detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively reported in publicly available literature. However, based on the general behavior of metal carboxylates, a hypothetical TGA curve would exhibit distinct mass loss steps corresponding to dehydration and decomposition.

Table 1: Hypothetical Quantitative Data for the Thermal Decomposition of this compound Hemipentahydrate (Cu₃(C₆H₅O₇)₂·2.5H₂O)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 1. Dehydration | ~80 - 150 | ~7.3 | Loss of 2.5 moles of water of crystallization |

| 2. Decomposition | ~200 - 350 | ~62.1 | Decomposition of anhydrous citrate to metallic copper |

| 3. Oxidation | >350 (in air) | Mass gain | Oxidation of metallic copper to copper(II) oxide |

Note: The values in this table are illustrative and would need to be confirmed by experimental data.

Experimental Protocols

To obtain precise and reliable data on the thermal decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful technique to simultaneously measure mass loss and identify the evolved gaseous byproducts.

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., synthetic air) to observe the different decomposition pathways. A typical flow rate is 20-50 mL/min.

-

Heating Program: A linear heating rate of 10°C/min from room temperature to at least 600°C is recommended to ensure good resolution of the decomposition steps.

-

MS Parameters: The mass spectrometer should be set to scan a mass-to-charge ratio (m/z) range of approximately 10-200 amu to detect the expected byproducts (H₂O, CO, CO₂, and organic fragments).

-

Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature, while the MS data will provide ion currents for specific m/z values, allowing for the identification and relative quantification of the evolved gases at each decomposition stage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for the detailed analysis of the organic byproducts from the citrate ligand fragmentation.

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube.

-

Pyrolysis Conditions: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, determined from TGA data) in an inert atmosphere (e.g., helium).

-

GC-MS Parameters: The volatile pyrolysis products are separated on a suitable GC column (e.g., a polar capillary column for separating oxygenated compounds) and identified by their mass spectra. A temperature program for the GC oven will be necessary to separate the mixture of byproducts.

-

Data Analysis: The resulting chromatogram will show the separation of the various organic byproducts, and the mass spectrum of each peak will allow for its identification by comparison with spectral libraries.

Mandatory Visualizations

Logical Workflow for Experimental Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed pathway for the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that yields valuable copper-based materials. A comprehensive understanding of this process requires detailed quantitative analysis of the decomposition stages and a thorough characterization of the evolved byproducts. The experimental protocols outlined in this guide, particularly the use of coupled techniques such as TGA-MS and Py-GC-MS, are essential for obtaining the necessary data to control the synthesis of materials with specific properties. Further research focusing on the quantitative analysis of the gaseous byproducts and a more detailed elucidation of the citrate fragmentation mechanism will be invaluable to the scientific community.

References

Cupric citrate CAS number and molecular formula.

An In-depth Technical Guide to Cupric Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound with significant applications in pharmaceuticals and beyond. It covers its fundamental chemical properties, synthesis protocols, and biological relevance, presenting data in a clear and accessible format for the scientific community.

Core Chemical Identification

This compound, also known as copper(II) citrate, is the copper salt of citric acid. It is a compound of interest for its bioactive properties and as a source of copper in various applications.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₀Cu₃O₁₄[1][2] |

| Molecular Weight | 568.84 g/mol [1] |

| Primary CAS Number | 10402-15-0[1] |

| Alternative CAS Number | 866-82-0[2] |

| Synonyms | Copper(II) citrate, Dicopper citrate, Cuprocitrol[1][2][3] |

Physicochemical Properties

This compound's physical and chemical characteristics are crucial for its handling, formulation, and application. It is typically a crystalline powder.[1] The compound exists in both anhydrous and hydrated forms. The hydrated salt, a seafoam green hemipentahydrate, loses its water of crystallization at 100°C, transitioning to a sky-blue anhydrous solid.[3][4]

| Property | Description |

| Appearance | Green or bluish-green crystalline powder.[1] |

| Odor | Odorless.[1][3] |

| Solubility | Slightly soluble in water; soluble in ammonia and dilute acids.[1][3] |

| Thermal Decomposition | When heated, it decomposes, and the copper ions are reduced, forming fine particles of metallic copper which then readily oxidize to form black copper(II) oxide.[5][6] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several precipitation methods. Below are detailed protocols for its laboratory-scale preparation.

Synthesis from Copper(II) Sulfate and Sodium Citrate

This method involves the reaction of aqueous solutions of copper(II) sulfate and sodium citrate to precipitate this compound.

Materials and Equipment:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Beakers or conical flasks

-

Heating apparatus

-

Suction filtration apparatus (e.g., Büchner funnel)

-

Filter paper

Protocol:

-

Prepare Reactant Solutions:

-

Prepare a hot aqueous solution of copper(II) sulfate. For example, dissolve 3.75 g (0.015 mol) of copper(II) sulfate-5-water in the minimum volume of hot deionized water.[7]

-

Prepare a hot aqueous solution of sodium citrate. For example, dissolve 2.94 g (0.01 mol) of trisodium citrate-2-water in the minimum volume of hot deionized water.[7]

-

-

Reaction:

-

Isolation and Purification:

-

Allow the mixture to cool.

-

Filter the precipitate using suction filtration.[7]

-

Wash the precipitate with deionized water to remove soluble impurities.

-

-

Drying:

Synthesis from Copper Carbonate/Oxide and Citric Acid

This protocol utilizes a neutralization reaction between a copper source and citric acid.

Materials and Equipment:

-

Copper carbonate (CuCO₃) or Copper(II) oxide (CuO)

-

Food-grade citric acid

-

Deionized water

-

Reaction vessel with heating and stirring capabilities

-

Centrifuge

-

Drying oven

Protocol:

-

Prepare Citric Acid Solution:

-

Dissolve food-grade citric acid in water to form a 30-40% aqueous solution.

-

Heat the solution to over 60°C.[9]

-

-

Neutralization Reaction:

-

Slowly add copper carbonate or copper(II) oxide to the hot citric acid solution. This will generate this compound.[9]

-

-

Processing:

-

Stir the resulting mixture for 25-35 minutes.

-

Separate the solid product via centrifugation to dehydrate it.[9]

-

-

Drying:

-

Dry the dehydrated this compound in a loft drier at 85-95°C to obtain the final product.[9]

-

Experimental Workflows (Graphviz Diagrams)

The synthesis protocols can be visualized as workflows, detailing the sequence of operations.

Caption: Workflow for this compound Synthesis via Precipitation.

Caption: Workflow for this compound Synthesis via Neutralization.

Applications in Research and Drug Development

This compound is recognized for its biological activities, which are primarily linked to the properties of copper.

-

Antimicrobial Agent: It possesses antiseptic, antimicrobial, and antifungal properties.[1][10][11] This makes it a candidate for inclusion in topical formulations designed to treat skin infections and promote wound healing.[3][10] Studies have shown its effectiveness against plant bacterial pathogens like Xanthomonas axonopodis.[11]

-

Dietary Supplement: Copper is an essential trace element vital for numerous biological functions, including the formation of red blood cells and the activity of various enzymes.[10] this compound serves as a source of copper in dietary supplements to address copper deficiency.[3][10]

-

Astringent: Due to its astringent properties, it can be used in topical preparations to cause the contraction of skin cells and other body tissues.[1][3]

Biological Significance and Potential Signaling

While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its biological effects are mediated by the bioavailability of copper(II) ions. Copper is a critical cofactor for enzymes involved in fundamental cellular processes.

A logical representation of its role can be illustrated as follows:

Caption: Logical Pathway of Copper Bioavailability and Action.

This guide provides foundational technical information on this compound for professionals in research and development. The presented data and protocols offer a starting point for further investigation and application of this versatile compound.

References

- 1. lookchem.com [lookchem.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. Copper(II) citrate: synthesis and decomposition | MEL Chemistry [melscience.com]

- 6. youtube.com [youtube.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. Copper citrate | MEL Chemistry [melscience.com]

- 9. CN104557518A - Production process of this compound - Google Patents [patents.google.com]

- 10. wbcil.com [wbcil.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Cupric Citrate Powder

Introduction

Cupric citrate, the copper(II) salt of citric acid, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, agriculture, and material science. Its utility as a source of bioavailable copper, an antiseptic, and an astringent necessitates a thorough understanding of its physical and chemical characteristics.[1][2] This technical guide provides an in-depth overview of the physical appearance and stability of this compound powder, presenting quantitative data, detailed experimental protocols, and logical diagrams to support researchers and developers in its application.

Physical Appearance and Properties

This compound is an odorless, crystalline powder with an astringent taste.[2][3] Its appearance is heavily dependent on its hydration state. The compound typically exists in hydrated forms, most commonly as a hemipentahydrate (2.5 water molecules) or a trihydrate, which present as a green, blue-green, or turquoise powder.[4][5][6][7] Upon dehydration, the anhydrous form appears as a sky-blue powder.[5][6]

Data Summary of Physical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various technical sources. Due to the existence of different hydrated and complex forms, variations in reported values are noted.

Table 1: Physical Characteristics and Identification

| Property | Description | Citations |

| Appearance | Crystalline powder, granulated crystals. | [2] |

| Color (Hydrated) | Green, blue-green, seafoam green, turquoise. | [1][3][4][6][7] |

| Color (Anhydrous) | Sky-blue, blue. | [5][6] |

| Odor | Odorless. | [1][2] |

| Common Formulas | Cu₃(C₆H₅O₇)₂ · 2.5H₂O (Hemipentahydrate) | [8] |

| Cu₂(C₆H₄O₇) (Common anhydrous representation) | [4] | |

| C₁₂H₁₀Cu₃O₁₄ | [3] | |

| Molecular Weight | 360.22 g/mol (Hemipentahydrate) | [8][9] |

| 568.85 g/mol (For Cu₃(C₆H₅O₇)₂) | [6] | |

| 315.18 g/mol (For Cu₂(C₆H₄O₇)) | [2][10] | |

| CAS Number | 866-82-0 (for Dicopper Citrate) | [2][10] |

| 10402-15-0 (General) | [1][3] |

Table 2: Physicochemical Data

| Property | Value | Citations |

| Melting Point | Decomposes. Loses water of hydration at ~100°C. | [2][3][4][6] |

| Decomposition Temp. | > 175-180°C. Reported values up to >300°C. | [4][11] |

| Density | ~1.67 g/cm³ | [4] |

| Solubility in Water | Slightly soluble. | [2][3][4] |

| Solubility (Other) | Soluble in dilute acids, ammonia, and hot alkali citrate solutions. | [2][3][4][6] |

Stability Profile

The stability of this compound powder is a critical consideration for its storage, handling, and application. Key factors influencing its stability include temperature, humidity, and compatibility with other chemical agents.

Thermal Stability

This compound exhibits distinct changes upon heating. The hydrated salt will lose its water of crystallization at approximately 100°C.[2][3][4][6] This process is visually indicated by a color change from green or blue-green to a distinct blue of the anhydrous form.[4][6] At higher temperatures (above 175-180°C), the compound undergoes thermal decomposition, breaking down to leave a residue of metallic copper particles or black copper(II) oxide.[4][6][7][12] If this decomposition is performed under vacuum, the resulting finely-divided copper residue is reported to be pyrophoric, meaning it can ignite spontaneously upon exposure to air.[4][6]

Hygroscopicity and Chemical Stability

This compound is described as being sensitive to and easily absorbing moisture, indicating it is hygroscopic.[3] Therefore, exposure to the atmosphere should be minimized. Under recommended storage conditions, the compound is stable. It is incompatible with strong oxidizing agents and strong acids.[13]

Recommended Storage and Handling

To maintain its integrity, this compound powder should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[6] Protection from light and moisture is essential to prevent degradation and hydration state changes. For long-term storage, placement under an inert gas atmosphere is recommended.[8][14]

Visualization of Stability Factors

The logical relationship between environmental factors and the degradation of this compound is depicted below.

Caption: Factors influencing the stability of this compound powder.

Experimental Protocols

This section outlines methodologies for the synthesis and characterization of this compound, providing a framework for researchers.

Protocol 1: Synthesis by Precipitation

This protocol describes a common method for synthesizing this compound via a precipitation reaction.[6][7][12]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare two separate aqueous solutions:

-

Solution A: Dissolve a stoichiometric amount of copper(II) sulfate in a minimal volume of hot deionized water.

-

Solution B: Dissolve a corresponding stoichiometric amount of trisodium citrate in a minimal volume of hot deionized water.

-

-

While stirring, add the hot sodium citrate solution (Solution B) to the hot copper(II) sulfate solution (Solution A).[7][12]

-

A green or turquoise precipitate of this compound will begin to form.[7] Continue heating and stirring the mixture to ensure the reaction goes to completion.[6]

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove soluble byproducts (e.g., sodium sulfate).

-

Dry the resulting powder in a desiccator or a low-temperature oven (e.g., < 50°C) to obtain the final hydrated this compound product.

Protocol 2: Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for confirming the crystalline structure and phase purity of the synthesized powder.[15]

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind a small sample of the this compound powder to a fine, uniform consistency using a mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters to scan over a relevant 2θ range (e.g., 5° to 70°) with an appropriate step size and scan speed.

-

Initiate the scan and collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing peak positions and intensities to known database patterns (e.g., from the International Centre for Diffraction Data) for copper(II) citrate monohydrate or other relevant phases to confirm its identity and assess purity.[15]

Protocol 3: Thermal Analysis by TGA

Thermogravimetric Analysis (TGA) is used to quantify the thermal stability, including the loss of water of hydration and decomposition temperature.[16][17]

Instrumentation:

-

Thermogravimetric Analyzer.

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh a small amount of the this compound powder (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Program the instrument with the desired temperature profile. A typical profile would be a ramp from ambient temperature to 400-600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[16]

-

Run the analysis and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify:

-

The temperature range and percentage of mass loss corresponding to the dehydration step (~100°C).

-

The onset temperature and profile of the subsequent decomposition steps.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound powder.

Caption: Standard experimental workflow for this compound synthesis.

Conclusion

This compound powder is a versatile compound whose physical properties, particularly color, are intrinsically linked to its hydration state. Its stability is primarily influenced by temperature and humidity, with well-defined dehydration and decomposition profiles. Proper storage in a cool, dry environment, protected from light and incompatible materials, is crucial for maintaining its quality. The experimental protocols provided herein offer standardized methods for its synthesis and characterization, ensuring reproducibility and reliability for research, development, and quality control purposes.

References

- 1. This compound | 10402-15-0 [chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. chembk.com [chembk.com]

- 4. COPPER CITRATE - Ataman Kimya [atamanchemicals.com]

- 5. cphi-online.com [cphi-online.com]

- 6. Copper citrate - Sciencemadness Wiki [sciencemadness.org]

- 7. Copper(II) citrate: synthesis and decomposition | MEL Chemistry [melscience.com]

- 8. Copper(II) citrate 2,5 hydrate, 500 g, CAS No. 866-82-0 | A to Z | Chemicals | Carl ROTH - Austria [carlroth.com]

- 9. biocompare.com [biocompare.com]

- 10. This compound | C6H4Cu2O7 | CID 14454876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Citric acid - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. coleparmer.com [coleparmer.com]

- 14. Copper(II) citrate 2,5 hydrate, 500 g, CAS No. 866-82-0 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 15. bib.irb.hr:8443 [bib.irb.hr:8443]

- 16. libjournals.unca.edu [libjournals.unca.edu]

- 17. dovepress.com [dovepress.com]

Crystal Structure of Cupric Citrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cupric citrate, with a focus on its hydrated forms. While the existence of a definitive pentahydrate crystal structure remains elusive in publicly available crystallographic databases, this document summarizes the available data on related hydrated species, outlines synthetic protocols, and presents the structural information critical for research and development in pharmaceuticals and materials science.

Introduction

This compound, the salt of copper(II) and citric acid, is a compound of interest due to the versatile coordination chemistry of the citrate ligand and the biological and chemical properties of copper. The hydration state of this compound significantly influences its crystal structure and, consequently, its physical and chemical characteristics. While various hydrated forms have been reported, including a monohydrate and a dihydrate whose crystal structures have been determined, detailed crystallographic data for a pentahydrate are not currently available in the refereed scientific literature. This guide will present the known structural data for the most closely related, well-characterized hydrated forms and provide a detailed synthesis protocol that has been reported to yield a pentahydrated form.

Synthesis of this compound Pentahydrate

A common method for the synthesis of what has been described as copper(II) citrate-5-water involves the reaction of a copper(II) salt with a citrate salt in an aqueous solution.[1]

Experimental Protocol: Synthesis from Copper(II) Sulfate and Trisodium Citrate[1]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

Procedure:

-

Solution A Preparation: Dissolve 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate in a minimal amount of deionized water in a 100 cm³ conical flask. Swirl the flask to ensure complete dissolution.

-

Solution B Preparation: In a separate 100 cm³ conical flask, dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in a minimal volume of deionized water. Agitate the solution to facilitate dissolution.

-

Precipitation: Slowly add Solution A (copper(II) sulfate solution) to Solution B (trisodium citrate solution) while stirring. A precipitate should form. If no immediate precipitation occurs, the mixture can be left to stand.

-

Isolation and Drying: Collect the precipitate by suction filtration using a Buchner funnel and filter paper. Wash the precipitate with a small amount of cold deionized water. The resulting solid is then dried at room temperature.

The stoichiometry of this reaction is given by:

3CuSO₄(aq) + 2Na₃C₆H₅O₇(aq) → Cu₃(C₆H₅O₇)₂(s) + 3Na₂SO₄(aq)

The resulting solid is reported to be the pentahydrate, Cu₃(C₆H₅O₇)₂·5H₂O.[1]

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction study providing detailed atomic coordinates, bond lengths, and bond angles for this compound pentahydrate has not been published. However, detailed structural information is available for the dihydrate form, which provides valuable insight into the coordination environment of the copper ions and the citrate ligand.

Crystal Structure of this compound Dihydrate (Cu₂C₆H₄O₇·2H₂O)

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Cu₂C₆H₄O₇·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 14.477(9) |

| b (Å) | 9.718(6) |

| c (Å) | 6.890(5) |

| β (°) | 91.27(5) |

| Volume (ų) | 968.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.413 |

Data obtained from Mastropaolo, D., Powers, D. A., Potenza, J. A., & Schugar, H. J. (1976). Crystal structure and magnetic properties of copper citrate dihydrate, Cu2C6H4O7.2H2O. Inorganic Chemistry, 15(6), 1444–1449.

In the dihydrate structure, the copper(II) ions are in a five-coordinate, distorted square-pyramidal environment. The citrate anion acts as a bridging ligand, coordinating to multiple copper centers through its carboxylate and hydroxyl groups.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure, such as that of a hydrated this compound, follows a well-established experimental workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms within the crystal lattice.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Structural Features

The structural characteristics of this compound hydrates are determined by the interplay of the coordination preferences of the copper(II) ion and the multidentate nature of the citrate ligand.

Caption: Interplay of components defining the crystal structure.

Conclusion

The precise crystal structure of this compound pentahydrate remains an open area for investigation. The synthesis protocol provided offers a pathway to obtaining this material, and its definitive structural characterization through single-crystal X-ray diffraction would be a valuable contribution to the field. In the interim, the well-documented crystal structure of this compound dihydrate serves as a crucial reference point for understanding the coordination chemistry and solid-state arrangement of this important compound. For drug development professionals, a thorough understanding of the solid-state chemistry of copper-containing compounds is essential for formulation, stability, and bioavailability studies. Further research to elucidate the structure of the pentahydrate is warranted.

References

Spectroscopic Analysis of Cupric Citrate: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the spectroscopic analysis of cupric citrate, a compound of interest in pharmaceutical and biotechnology research.[1] The focus is on three core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction (XRD), and UV-Visible (UV-Vis) Spectroscopy. This document details the experimental protocols, data interpretation, and integrated workflows for the comprehensive characterization of this molecule.

Synthesis and Preparation of this compound

The synthesis of this compound is a prerequisite for its analysis. A common method involves the precipitation reaction between a soluble copper salt and a citrate salt in an aqueous solution.

Experimental Protocol: Synthesis

A typical synthesis can be performed by reacting copper(II) sulfate with sodium citrate.[2] Another method involves reacting copper(II) nitrate with citric acid under hydrothermal conditions.[3]

-

Solution Preparation : Prepare hot aqueous solutions of copper(II) sulfate (CuSO₄) and sodium citrate (Na₃C₆H₅O₇). A separate method involves dissolving 8.2 mmol of Cu(NO₃)₂·3H₂O and 6.8 mmol of citric acid monohydrate in demineralized water.[2][3]

-

Reaction : Mix the hot solutions. A gradual precipitate of copper(II) citrate will form.[2] For the hydrothermal method, the solution is sealed in a Teflon-lined autoclave and heated to 120 °C for 48 hours.[3]

-

Isolation : Filter the resulting precipitate from the solution using a funnel and filter paper.[2]

-

Drying : Allow the collected solid to dry. The final product is typically a turquoise or bluish-green crystalline powder.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this method helps confirm the coordination of the copper ion with the carboxyl and hydroxyl groups of the citrate ligand.

Experimental Protocol: FTIR Analysis

-

Sample Preparation : Prepare the solid this compound sample, typically by grinding it into a fine powder. This powder can be mixed with potassium bromide (KBr) to form a pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Place the sample in an FTIR spectrometer. Collect the spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Data Analysis : Process the resulting spectrum to identify the characteristic absorption peaks. Compare these peaks with known values for citric acid and other copper carboxylates to confirm the formation of the complex.

FTIR Data Interpretation

The FTIR spectrum of this compound shows characteristic peaks that are distinct from free citric acid. The key is observing shifts in the carboxyl (C=O) and hydroxyl (O-H) stretching frequencies upon coordination with the Cu(II) ion. A notable peak for copper citrate appears around 1558 cm⁻¹, indicating the replacement of protons from citric acid with Cu²⁺.[4] Broader peaks around 3400 cm⁻¹ correspond to the O-H stretch, while C-H stretching is observed around 3000 cm⁻¹.[4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3400 | O-H Stretching (hydroxyl groups, water) | [4][5] |

| ~3000 | C-H Stretching | [4][5] |

| ~1558 | Asymmetric C=O Stretching (coordinated carboxylate) | [4] |

| 500 - 2000 | Fingerprint region with various C-O, C-C stretches and bending modes | [4][5] |

X-ray Diffraction (XRD) Analysis

XRD is an essential technique for determining the crystalline structure of a solid material. It provides information on the crystal system, lattice parameters, and phase purity of the synthesized this compound. Copper(II) citrate is known to exist in different hydrated forms, such as monohydrate (C₆H₄O₇Cu₂·H₂O) and dihydrate (Cu₂C₆H₄O₇·2H₂O), which can be distinguished by XRD.[3][6]

Experimental Protocol: XRD Analysis

-

Sample Preparation : The synthesized this compound is finely ground to a homogenous powder to ensure random orientation of the crystallites.[7]

-

Instrument Setup : The powder is mounted on a sample holder in an X-ray diffractometer. The instrument is typically equipped with a Cu Kα radiation source (wavelength λ = 1.54 Å).[7]

-

Data Collection : The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded at each angle.[7]

-

Data Analysis : The resulting diffraction pattern is analyzed to identify the 2θ peak positions. These peaks are compared to reference patterns from crystallographic databases to confirm the phase and determine the crystal structure.

XRD Data Interpretation

The crystal structure of copper(II) citrate monohydrate has been solved from powder diffraction data.[3][6] The compound crystallizes in the monoclinic space group P2₁/c.[3] The structure of the dihydrate has also been determined and crystallizes in the same space group.[6]

| Compound | Crystal System | Space Group | Lattice Parameters (a, b, c, β) | Reference |

| Copper(II) Citrate Monohydrate | Monoclinic | P2₁/c | a = 14.477 Å, b = 9.718 Å, c = 6.890 Å, β = 91.27° (similar to dihydrate) | [3][6] |

| Copper(II) Citrate Dihydrate | Monoclinic | P2₁/a (equivalent to P2₁/c) | a = 14.477(9) Å, b = 9.718(6) Å, c = 6.890(5) Å, β = 91.27(5)° | [6] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing transition metal complexes like this compound. The position and intensity of the absorption bands provide information about the d-orbital splitting and the coordination environment of the Cu(II) ion.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation : Prepare aqueous solutions of this compound at a known concentration. The pH of the solution is a critical parameter and should be adjusted and measured accurately, as it influences the complex species present in the solution.[8][9]

-

Data Acquisition : The analysis is performed using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing the solvent (e.g., deionized water at the same pH) is used to zero the instrument. The spectrum of the sample solution is then recorded over a range, typically from 200 to 900 nm.

-

Data Analysis : The wavelength of maximum absorbance (λ_max) is determined from the spectrum. The change in λ_max with varying pH is analyzed to understand the different copper-citrate complex species in solution.

UV-Vis Data Interpretation

The UV-Vis spectrum of copper(II)-citrate complexes is highly dependent on pH. As the pH increases from acidic to neutral, a blue shift in the λ_max is observed, moving from approximately 820 nm to 760 nm.[9] This shift indicates a change in the coordination environment of the copper ion. At a pH greater than 5, the formation of the dinuclear complex [Cu₂cit₂H₋₂]⁴⁻ is confirmed by UV-Vis spectra.[8]

| pH Range | λ_max (nm) | Predominant Species/Observation | Reference |

| 2.29 | ~820 | Distorted octahedral environment | [9] |

| 5.15 | ~760 | Blue shift indicates change in coordination | [9] |

| > 5 | - | Formation of [Cu₂cit₂H₋₂]⁴⁻ complex | [8] |

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship between solution pH and copper-citrate speciation.

Conclusion

The integrated use of FTIR, XRD, and UV-Vis spectroscopy provides a robust framework for the characterization of this compound. FTIR confirms the coordination chemistry by identifying key functional groups, XRD elucidates the solid-state crystal structure, and UV-Vis spectroscopy reveals details about the electronic structure and solution-state behavior, particularly its pH-dependent speciation. This multi-faceted analytical approach is crucial for ensuring the identity, purity, and structural integrity of this compound in research and drug development applications.

References

- 1. Cas 10402-15-0,this compound | lookchem [lookchem.com]

- 2. youtube.com [youtube.com]

- 3. Crystal structure of copper(ii) citrate monohydrate solved from a mixture powder X-ray diffraction pattern | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchpublish.com [researchpublish.com]

- 8. researchgate.net [researchgate.net]

- 9. Cu-Citrate Dimer Complexes in Aqueous Solutions | Semantic Scholar [semanticscholar.org]

Methodological & Application

Protocol for preparing cupric citrate from copper sulfate and citric acid.

Application Note: Synthesis of Cupric Citrate

AN-CHEM-001

Abstract

This application note provides a detailed protocol for the synthesis of this compound, a compound with applications in pharmaceuticals, agriculture, and chemical research. The described method utilizes readily available laboratory reagents, copper(II) sulfate pentahydrate and citric acid, to produce this compound through a precipitation reaction. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound.

Introduction

This compound, the copper(II) salt of citric acid, is a blue-green crystalline powder.[1] It is recognized for its low solubility in water, a property that is key to its synthesis via precipitation.[1][2] The compound typically exists in a hydrated form, such as a hemipentahydrate or pentahydrate.[2][3] Due to its copper content, it finds use in various fields, including as a nutritional supplement, an antimicrobial agent, and in the study of copper-containing enzymes.[4] This protocol details a straightforward and reproducible method for its synthesis from copper(II) sulfate and citric acid. The reaction proceeds by first forming a soluble alkali metal citrate, which then reacts with aqueous copper(II) sulfate to precipitate the insoluble this compound.

Reaction Principle

The synthesis involves a two-step process performed in a single pot. First, citric acid is neutralized with a base, such as sodium carbonate, to form trisodium citrate in solution. Subsequently, the addition of an aqueous solution of copper(II) sulfate leads to a double displacement reaction, precipitating this compound due to its poor solubility in water.

Overall Reaction: 3 CuSO₄(aq) + 2 H₃(C₆H₅O₇)(aq) + 3 Na₂CO₃(aq) → Cu₃(C₆H₅O₇)₂(s) + 3 Na₂SO₄(aq) + 3 H₂O(l) + 3 CO₂(g)

Materials and Equipment

Reagents

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Citric Acid Monohydrate (C₆H₈O₇·H₂O)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Deionized Water

Equipment

-

Analytical balance

-

250 mL Beakers or Conical flasks

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Spatulas and weighing boats

-

Glass stirring rod

-

Drying oven or desiccator

Experimental Protocol

Preparation of Reactant Solutions

-

Solution A (Citrate Solution):

-

Weigh 4.20 g (0.02 mol) of citric acid monohydrate and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Stir the solution until the citric acid has completely dissolved.

-

Slowly add 3.18 g (0.03 mol) of anhydrous sodium carbonate to the citric acid solution in small portions to control the effervescence from CO₂ gas evolution.

-

Stir until the reaction ceases and all solids have dissolved, resulting in a clear solution of trisodium citrate.

-

-

Solution B (Copper Solution):

-

In a separate 250 mL beaker, weigh 7.49 g (0.03 mol) of copper(II) sulfate pentahydrate.

-

Add 100 mL of deionized water and stir until the copper salt is fully dissolved, forming a clear blue solution.

-

Synthesis of this compound

-

Place the beaker containing Solution A (citrate) on a magnetic stirrer.

-

While stirring, slowly add Solution B (copper sulfate) to Solution A.

-

A light blue precipitate of this compound will begin to form.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion. If the precipitate forms slowly, the mixture can be covered and left to stand overnight.[3]

Isolation and Purification

-

Set up the suction filtration apparatus with a pre-weighed piece of filter paper.

-

Pour the reaction mixture into the Büchner funnel and apply vacuum to filter the solid product.

-

Wash the precipitate in the funnel with two 20 mL portions of cold deionized water to remove the soluble sodium sulfate byproduct.

-

Wash the precipitate with a final 10 mL portion of ethanol to aid in drying.

-

Continue to draw air through the filter cake for 10-15 minutes to partially dry the product.

-

Carefully remove the filter paper with the product and place it on a watch glass.

-

Dry the product to a constant weight. This can be done at room temperature, preferably in a desiccator, or in a drying oven at a low temperature (e.g., 60-70 °C). Note that heating above 100 °C may remove waters of hydration, potentially changing the color from greenish-blue to dark blue.[2]

-

Weigh the final, dry product and calculate the percentage yield.

Data Presentation

The following table summarizes the properties and quantities of the reactants and the theoretical product for this protocol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Moles (mol) | Mass Used (g) | Notes |

| Citric Acid Monohydrate | C₆H₈O₇·H₂O | 210.14 | 0.02 | 4.20 | Reactant |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 0.03 | 3.18 | Base for neutralization |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.03 | 7.49 | Reactant |

| This compound | Cu₃(C₆H₅O₇)₂ | 568.85 | 0.01 (Theoretical) | 5.69 (Theoretical) | Product, anhydrous form |

Note: The theoretical yield is calculated based on the anhydrous form of this compound. The actual isolated product will likely be a hydrate, resulting in a higher experimental mass.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.

-

Copper(II) sulfate is harmful if swallowed and can cause skin and eye irritation.[3] Avoid inhaling the dust.

-

The reaction between citric acid and sodium carbonate produces carbon dioxide gas. Ensure adequate ventilation and add the carbonate slowly to prevent excessive frothing.

-

Handle all chemicals in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for the Synthesis of Cupric Citrate Nanoparticles in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric citrate nanoparticles are emerging as promising agents in the biomedical field due to their inherent antimicrobial and anticancer properties. The chelation of cupric ions with citrate, a natural metabolite, offers a biocompatible platform with potential for targeted therapies. These nanoparticles can induce cell death in pathogens and cancer cells primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This document provides detailed protocols for the synthesis of copper-citrate-based nanoparticles, their characterization, and an overview of their biomedical applications and mechanisms of action.

Synthesis Protocols

Two primary methods for the synthesis of this compound-based nanoparticles are presented: a composite approach using chitosan for enhanced stability and a green synthesis method utilizing plant extracts rich in citric acid.

Protocol 1: Synthesis of Copper-Citrate-Chitosan Composite Nanoparticles (CuCC NPs)

This protocol is adapted from a method for creating nanoparticles for chemodynamic cancer therapy.[1][2]

Materials:

-

Copper (II) chloride (CuCl₂)

-

Citric acid

-

Chitosan

-

Deionized water

-

Magnetic stirrer

-

pH meter

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of CuCl₂ in deionized water.

-

Prepare a 10 mM solution of citric acid in deionized water.

-

Prepare a 1 mg/mL solution of chitosan in a 1% acetic acid solution. Stir until fully dissolved.

-

-

Nanoparticle Formation:

-

In a beaker, mix equal volumes of the CuCl₂ and citric acid stock solutions.

-

Stir the mixture on a magnetic stirrer at room temperature for 30 minutes to allow for the formation of the copper-citrate complex.

-

Slowly add the chitosan solution dropwise to the copper-citrate solution while stirring continuously.

-

Continue stirring the mixture for 1 hour to ensure the formation of stable nanoparticles. .

-

-

Purification:

-

Centrifuge the resulting nanoparticle suspension at 10,000 rpm for 20 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors.

-

-

Storage:

-

Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for long-term storage at 4°C.

-

Protocol 2: Green Synthesis of Copper Nanoparticles using Citrus Peel Extract

This protocol utilizes the citric acid and other reducing agents present in citrus peel extracts for a more environmentally friendly synthesis.[3]

Materials:

-

Copper (II) sulfate (CuSO₄)

-

Fresh mandarin (or other citrus) peels

-

Deionized water

-

Magnetic stirrer with hot plate

-

Whatman No. 1 filter paper

Procedure:

-

Preparation of Citrus Peel Extract:

-

Thoroughly wash and chop 20g of fresh citrus peels.

-

Boil the peels in 100 mL of deionized water for 30 minutes.

-

Allow the solution to cool and then filter it using Whatman No. 1 filter paper to obtain the peel extract.

-

-

Nanoparticle Synthesis:

-

Prepare a 1 M solution of CuSO₄ in deionized water.

-

In a beaker, add 10 mL of the citrus peel extract to 90 mL of the CuSO₄ solution.

-

Heat the mixture to 80°C on a magnetic stirrer with a hot plate and stir for 1 hour. A color change to a greenish-brown indicates the formation of nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Wash the nanoparticles repeatedly with deionized water to remove impurities.

-

-

Drying and Storage:

-

Dry the purified nanoparticles in a hot air oven at 60°C.

-

Store the resulting powder in an airtight container.

-

Characterization of this compound Nanoparticles

The synthesized nanoparticles should be characterized to determine their physicochemical properties.

| Characterization Technique | Parameter Measured | Typical Results for Copper-Based Nanoparticles |

| Transmission Electron Microscopy (TEM) | Morphology, size, and dispersion | Spherical shape, size range of 10-100 nm[3] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Narrow size distribution with an average diameter in the nanometer range. |

| X-ray Diffraction (XRD) | Crystalline structure | Peaks corresponding to the crystal lattice of copper or copper oxide. |

| UV-Visible Spectroscopy | Optical properties and nanoparticle formation | Surface plasmon resonance (SPR) peak characteristic of copper nanoparticles. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Peaks indicating the presence of citrate and other stabilizing agents. |

Biomedical Applications and Mechanisms of Action

Anticancer Activity

This compound nanoparticles have shown significant potential in cancer therapy, primarily through chemodynamic therapy (CDT).

Mechanism of Action:

-

Tumor Accumulation: Nanoparticles accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect.[1][2]

-

Copper Ion Release: The acidic and glutathione (GSH)-rich tumor microenvironment triggers the degradation of the nanoparticles and the release of Cu²⁺ ions.[1][2]

-

Fenton-like Reaction: The released copper ions catalyze the conversion of endogenous hydrogen peroxide (H₂O₂) in tumor cells into highly toxic hydroxyl radicals (•OH).[1][2]

-

Oxidative Stress and Apoptosis: The surge in ROS levels induces oxidative stress, leading to damage of cellular components and ultimately triggering programmed cell death (apoptosis) in cancer cells.[4]

Anticancer mechanism of this compound nanoparticles.

Antimicrobial Activity

Copper-based nanoparticles are effective against a broad spectrum of bacteria.

Mechanism of Action:

-

Cell Wall Interaction: Nanoparticles can interact with and disrupt the bacterial cell wall and membrane.[5]

-

Copper Ion Release: The release of copper ions is a key factor in the antimicrobial activity.

-

ROS Generation: Similar to the anticancer mechanism, copper ions generate ROS, which damages cellular components.[5][6]

-

Protein and DNA Damage: The generated ROS and copper ions can directly interact with and damage essential proteins and DNA, leading to bacterial cell death.[5][6]

Antimicrobial mechanism of this compound nanoparticles.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to application.

Experimental workflow for this compound nanoparticles.

Conclusion

This compound nanoparticles represent a versatile platform for developing novel biomedical therapies. The synthesis methods are relatively straightforward and can be tailored to specific applications. Their ability to generate ROS in a targeted manner makes them particularly promising for anticancer and antimicrobial treatments. Further research is warranted to optimize their formulation, enhance targeting efficiency, and evaluate their long-term biocompatibility and safety for clinical translation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cu2+–Citrate–Chitosan Complex Nanoparticles for the Chemodynamic Therapy of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]